Fluocortolone caproate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Preclinical Studies:

Fluocortolone caproate plays a vital role in preclinical studies, particularly in in vitro and in vivo models, to investigate the mechanisms of inflammation and test the efficacy of potential anti-inflammatory drugs.

- In vitro studies: Fluocortolone caproate is used to induce inflammation in cell cultures, allowing researchers to study the inflammatory response and test the ability of new drugs to suppress it. This approach is crucial in understanding the underlying mechanisms of inflammatory diseases and developing novel therapeutic strategies. [Source: National Institutes of Health, ""]

- In vivo studies: Fluocortolone caproate can be used to induce inflammatory skin conditions in animal models, like mice and rats. These models mimic human diseases and enable researchers to test the efficacy and safety of potential topical treatments for various skin conditions, including eczema and psoriasis. [Source: National Center for Biotechnology Information, ""]

Drug Delivery Research:

Fluocortolone caproate serves as a model compound in drug delivery research. Its well-defined properties, such as lipophilicity and stability, make it suitable for studying various drug delivery strategies, including the development of topical formulations with enhanced penetration and controlled release. This research helps design more effective topical treatments for various skin conditions. [Source: Journal of Controlled Release, ""]

Understanding Corticosteroid Mechanisms:

Fluocortolone caproate contributes to research focused on understanding the mechanisms of action of corticosteroids. By studying its effects on cellular pathways and molecular targets involved in inflammation, researchers gain valuable insights into how corticosteroids exert their therapeutic effects. This knowledge is crucial for developing new and improved corticosteroids with greater efficacy and fewer side effects. [Source: British Journal of Pharmacology, ""]

Fluocortolone caproate is a derivative of fluocortolone, characterized by the addition of a caproate ester group. Its chemical formula is C28H39FO5, and it has a molecular weight of approximately 460.6 g/mol. The compound is recognized for its potent glucocorticoid activity, making it effective in treating various inflammatory conditions.

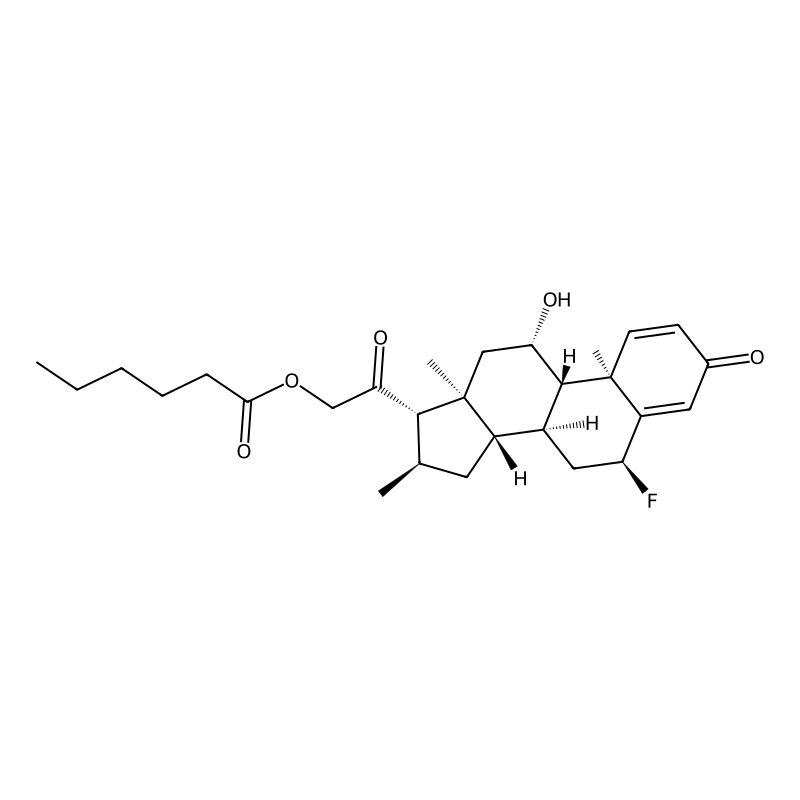

Chemical Structure

The structure of fluocortolone caproate includes a steroid backbone with a fluorine atom and hydroxyl groups that contribute to its biological activity. The caproate moiety enhances its lipophilicity, which can influence its absorption and distribution in the body.

Fluocortolone caproate exerts its anti-inflammatory effects through various mechanisms. It binds to glucocorticoid receptors within targeted cells, leading to the production of anti-inflammatory mediators and the suppression of inflammatory pathways []. Additionally, it can suppress the immune system, reducing inflammation caused by immune cell activity [].

- Esterification: The formation of the caproate ester from fluocortolone and caproic acid.

- Hydrolysis: In biological systems, fluocortolone caproate can be hydrolyzed to release fluocortolone and caproic acid.

- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under certain conditions.

These reactions are crucial for understanding the metabolism and pharmacokinetics of the compound.

Fluocortolone caproate exhibits significant anti-inflammatory and immunosuppressive effects. It acts by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune response. This compound is particularly effective in treating:

- Allergic reactions

- Autoimmune diseases

- Inflammatory skin conditions

Its biological activity is comparable to other corticosteroids but may differ in potency and duration of action due to its unique structure.

The synthesis of fluocortolone caproate typically involves the esterification of fluocortolone with caproic acid. The process can be summarized as follows:

- Starting Materials: Fluocortolone and caproic acid.

- Catalysis: Acid catalysts such as sulfuric acid may be used to facilitate the reaction.

- Reaction Conditions: The reaction is usually conducted under reflux conditions to ensure complete conversion.

- Purification: The product is purified through recrystallization or chromatography.

This method allows for the efficient production of fluocortolone caproate with high yields.

Fluocortolone caproate is utilized in various therapeutic contexts:

- Dermatology: Treatment of inflammatory skin diseases like eczema and psoriasis.

- Ophthalmology: Used in eye drops for treating allergic conjunctivitis.

- Rheumatology: Management of autoimmune disorders such as rheumatoid arthritis.

Its efficacy in these applications underscores its importance in clinical practice.

Fluocortolone caproate may interact with other medications, affecting its efficacy or safety profile. Notable interactions include:

- Cholestyramine: This medication may increase the excretion rate of fluocortolone caproate, potentially reducing its serum levels and therapeutic effects .

- Other Corticosteroids: Concurrent use with other corticosteroids may lead to additive effects, increasing the risk of side effects such as adrenal suppression.

Monitoring these interactions is essential for optimizing treatment regimens.

Fluocortolone caproate shares similarities with several other corticosteroids but exhibits unique properties due to its specific structural modifications. Here are some comparable compounds:

Fluocortolone caproate's unique combination of lipophilicity and glucocorticoid activity distinguishes it from these compounds, making it particularly effective for specific applications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

TITCK Product Information: ULTRAPROCT (cinchocaine, fluocortolone pivalate, and fluocortolone caproate) rectal